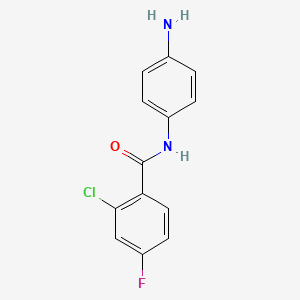

N-(4-Aminophenyl)-2-chloro-4-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-Aminophenyl)-2-chloro-4-fluorobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an aminophenyl group, a chloro group, and a fluoro group attached to a benzamide core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenyl)-2-chloro-4-fluorobenzamide typically involves the reaction of 4-aminophenylamine with 2-chloro-4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

N-(4-Aminophenyl)-2-chloro-4-fluorobenzamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The aminophenyl group can undergo oxidation to form nitroso or nitro derivatives, while reduction can lead to the formation of aniline derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.

Oxidation Products: Nitroso or nitro derivatives of the aminophenyl group.

Reduction Products: Aniline derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(4-Aminophenyl)-2-chloro-4-fluorobenzamide has emerged as a promising lead compound in drug discovery, particularly for targeting specific enzymes and receptors. Its structural features allow it to interact effectively with biological targets, making it valuable for developing new pharmaceuticals.

Case Study: Antiparasitic Activity

A study identified analogues of this compound that exhibited potent activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. Among these, a derivative showed an in vitro effective concentration (EC50) of 0.001 μM, demonstrating excellent selectivity over mammalian cells with a >30-fold difference in toxicity . This highlights the compound's potential as a scaffold for antiparasitic agents.

Biological Research

The compound can be utilized in biochemical assays to explore enzyme inhibition and receptor binding dynamics. Its ability to modify biological pathways makes it a valuable tool in pharmacological studies.

Materials Science

This compound can serve as a building block for synthesizing novel polymers and advanced materials due to its unique chemical structure. Its fluorinated moiety enhances lipophilicity, which can improve material properties.

Synthesis Route

- Acylation : Reacting 4-aminophenylacetic acid with acetic anhydride.

- Coupling Reaction : The acyl chloride formed is reacted with 4-fluoroaniline in the presence of a base like triethylamine.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Lead compound for drug development | Potent against Trypanosoma brucei |

| Biological Research | Enzyme inhibition studies | Modulates receptor functions |

| Materials Science | Building block for polymers | Enhances material properties due to fluorination |

Mecanismo De Acción

The mechanism of action of N-(4-Aminophenyl)-2-chloro-4-fluorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system under investigation .

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-Aminophenyl)-2-chlorobenzamide

- N-(4-Aminophenyl)-4-fluorobenzamide

- N-(4-Aminophenyl)-2,4-dichlorobenzamide

Uniqueness

N-(4-Aminophenyl)-2-chloro-4-fluorobenzamide is unique due to the presence of both chloro and fluoro substituents on the benzamide core. This dual substitution imparts distinct electronic and steric properties, making it a valuable compound for various chemical and biological applications .

Actividad Biológica

N-(4-Aminophenyl)-2-chloro-4-fluorobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antiviral applications. This article synthesizes various research findings, case studies, and structure-activity relationship (SAR) analyses to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a benzamide core with specific substitutions that are critical for its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives of this compound demonstrated potent activity against leukemia cell lines, with IC50 values in the low micromolar range. Specifically, one analog showed an IC50 of 0.94 µM against the NB4 leukemia cell line, indicating strong antiproliferative effects .

Table 1: IC50 Values of this compound Derivatives Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4e | NB4 | 0.94 |

| 4a | MCF7 | 5.11 |

| 4b | HCT116 | 10.76 |

| 4c | MV4-11 | 11.87 |

The mechanisms underlying the anticancer activity of this compound derivatives appear to be multifaceted. Studies suggest that these compounds may not solely rely on tubulin polymerization or Src inhibition, which are common pathways for anticancer agents. Instead, they may engage alternative kinases or induce apoptosis through different pathways .

Antiviral Activity

In addition to its anticancer properties, this compound has been investigated for its antiviral potential. A series of substituted analogues were evaluated for their efficacy against Human Adenovirus (HAdV). Notably, one derivative exhibited an IC50 value of 0.27 µM with a selectivity index greater than 100, indicating a favorable therapeutic window .

Study on Anticancer Efficacy

In a comparative study involving several derivatives, researchers found that the m-chlorophenyl analogue (compound 4e) was particularly effective against multiple leukemia cell lines and solid tumors. This study highlighted the importance of specific substitutions on the benzamide scaffold in enhancing biological activity .

Study on Antiviral Properties

Another investigation into the antiviral properties of this compound analogues revealed their ability to inhibit HAdV replication effectively. The mechanistic studies suggested that these compounds target specific stages of the viral life cycle, providing insights into their potential as antiviral agents .

Propiedades

IUPAC Name |

N-(4-aminophenyl)-2-chloro-4-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFN2O/c14-12-7-8(15)1-6-11(12)13(18)17-10-4-2-9(16)3-5-10/h1-7H,16H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWTUMPRZZGVUIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NC(=O)C2=C(C=C(C=C2)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.